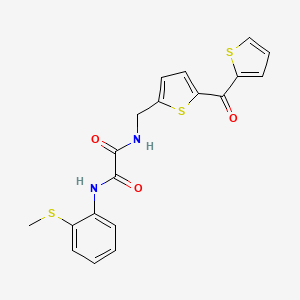

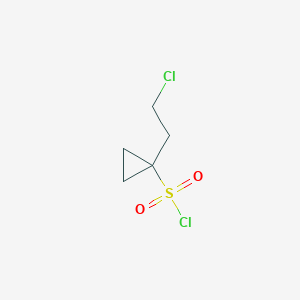

![molecular formula C21H19N7O3 B2964218 N-(4-acetamidophenyl)-2-(3-benzyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)acetamide CAS No. 863018-29-5](/img/structure/B2964218.png)

N-(4-acetamidophenyl)-2-(3-benzyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the benzyl group might be introduced through a Friedel-Crafts alkylation, while the triazolopyrimidinyl group could be formed through a multi-component reaction involving a triazole and a pyrimidine .Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the benzyl group could participate in electrophilic aromatic substitution reactions, while the amide groups could undergo hydrolysis under acidic or basic conditions .科学的研究の応用

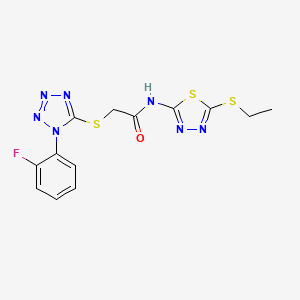

Antibacterial and Antifungal Activity

Several studies have investigated the antibacterial and antifungal properties of compounds similar to N-(4-acetamidophenyl)-2-(3-benzyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)acetamide. For instance, research by Devi, Shahnaz, and Prasad (2022) on 2-(1H-benzimidazol-2-ylsulfanyl) -N-(4-oxo-2-phenyl-thiazolidin-3yl)acetamide derivatives demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Aspergillus fumigatus and Candida albicans (Devi, Shahnaz, & Prasad, 2022).

Antitumor Activity

Compounds structurally related to N-(4-acetamidophenyl)-2-(3-benzyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)acetamide have been explored for their potential in cancer treatment. A study by Alqasoumi, Ghorab, Ismail, Abdel-Gawad, El-Gaby, and Aly (2009) synthesized novel acetamide, pyrrole, and pyrrolopyrimidine derivatives to evaluate their antitumor activity. Their findings indicated that some of these compounds were more effective than the reference drug doxorubicin in combating cancer (Alqasoumi et al., 2009).

Synthesis and Characterization

Research has also focused on the synthesis and characterization of similar compounds. For example, Yurttaş, Tay, and Demirayak (2015) studied the synthesis of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives and their antitumor activity in vitro. They found that specific compounds within this group showed considerable anticancer activity against certain cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).

Metabolic Stability and Inhibition

Another area of research is the exploration of the metabolic stability and inhibition properties of these compounds. Stec, Andrews, Booker, Caenepeel, Freeman, Jiang, Liao, McCarter, Mullady, San Miguel, Subramanian, Tamayo, Wang, Yang, Zalameda, Zhang, Hughes, & Norman (2011) studied N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide and its analogs as inhibitors of PI3Kα and mTOR in vitro and in vivo. They aimed to improve metabolic stability by exploring various 6,5-heterocyclic analogues (Stec et al., 2011).

将来の方向性

作用機序

Target of Action

Compounds with similar structures have been known to interact with various biological targets, influencing cellular processes .

Mode of Action

The compound likely interacts with its targets through a series of chemical reactions, possibly involving nucleophilic substitution or free radical reactions .

Biochemical Pathways

Compounds with similar structures have been known to influence various biochemical pathways, leading to changes in cellular processes .

Result of Action

The compound likely induces changes at the molecular and cellular level, influencing various biological processes .

特性

IUPAC Name |

N-(4-acetamidophenyl)-2-(3-benzyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N7O3/c1-14(29)23-16-7-9-17(10-8-16)24-18(30)12-27-13-22-20-19(21(27)31)25-26-28(20)11-15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3,(H,23,29)(H,24,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSBKJZINWQEIKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)N=NN3CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N7O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(4-Methoxyphenyl)-2-(3-pyridinyl)-1,3-thiazol-5-yl]phenyl methyl ether](/img/structure/B2964135.png)

![[(1-cyanocyclohexyl)carbamoyl]methyl 2-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)benzoate](/img/structure/B2964137.png)

![1-[1-(1H-pyrazol-3-yl)ethyl]-1H-1,2,4-triazole](/img/structure/B2964141.png)

![N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzenesulfonamide](/img/structure/B2964147.png)

![N-(4-fluorobenzyl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2964153.png)

![(E)-4-(Dimethylamino)-N-[2-[methyl(1-pyridin-2-ylethyl)amino]ethyl]but-2-enamide](/img/structure/B2964157.png)